1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine
Description
Properties
CAS No. |
918480-97-4 |
|---|---|
Molecular Formula |
C18H21Cl2N3 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
1-[(2,6-dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine |
InChI |
InChI=1S/C18H21Cl2N3/c1-14(16-5-3-2-4-6-16)23-9-7-22(8-10-23)13-15-11-17(19)21-18(20)12-15/h2-6,11-12,14H,7-10,13H2,1H3 |
InChI Key |
PFEYMGBABRZWOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCN(CC2)CC3=CC(=NC(=C3)Cl)Cl |
Origin of Product |
United States |
Biological Activity
1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine, commonly known by its CAS number 918480-97-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₁Cl₂N₃
- Molecular Weight : 350.285 g/mol
- CAS Number : 918480-97-4
The compound is believed to interact with various neurotransmitter receptors, particularly those involved in the central nervous system (CNS). Its structural features suggest potential activity as a serotonin receptor modulator and a dopamine antagonist. The dichloropyridine moiety is known for enhancing binding affinity to certain receptors, which may contribute to its biological effects.
Antidepressant Effects
Research indicates that derivatives of piperazine compounds often exhibit antidepressant-like activities. Studies have shown that compounds similar to this compound can enhance serotonergic transmission, which is crucial for mood regulation. For instance, a related study demonstrated that piperazine derivatives could significantly increase serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms .
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth through apoptosis induction in various cancer cell lines. A study focusing on similar piperazine derivatives reported significant cytotoxic effects against human cancer cell lines, indicating a potential pathway for further research into its use as an anticancer agent .
Antimicrobial Properties
The antifungal activity of piperazine derivatives has been documented extensively. In vitro studies have shown that compounds with similar structures exhibit broad-spectrum antifungal activity against strains such as Candida albicans and Aspergillus species. The mechanism often involves disruption of fungal cell membranes and inhibition of ergosterol biosynthesis .
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Piperazine Derivatives
Substituent-Driven Activity Profiles
Piperazine derivatives exhibit diverse biological activities depending on substituent chemistry. Key comparisons include:
Stereochemical and Conformational Effects
- The 1-phenylethyl group in the target compound introduces a chiral center, which may lead to enantioselective activity, as seen in MT-45 and related analgesics .
Physicochemical Properties
- Melting Points: Derivatives with halogenated aryl groups (e.g., 2,4-dichlorophenyl in ) exhibit higher melting points (77–118°C) compared to non-halogenated analogs, likely due to increased crystallinity .
- Lipophilicity : The 1-phenylethyl group in the target compound enhances logP compared to methyl or ethyl substituents (e.g., cyclizine logP ~3.5 vs. target ~4.5 estimated).
Pharmacological and Receptor Binding Comparisons
Analgesic Activity
- MT-45 () and 1-substituted 4-(1,2-diphenylethyl)piperazines () show potent analgesia with enantioselectivity. The target compound’s dichloropyridinyl group may enhance blood-brain barrier penetration, akin to halogenated morphine surrogates .
Dopamine and Serotonin Receptor Interactions
- Piperazines with arylalkyl substituents (e.g., 1-(1-naphthyl)-4-(1-phenylethyl)piperazine, ) exhibit dual D2/5-HT1A affinity. The target’s phenylethyl group may similarly engage hydrophobic receptor pockets .
Anti-Inflammatory and Antimicrobial Effects
- Cyclizine analogs () suppress histamine-induced inflammation, while methoxyphenyl piperazines () show antibacterial activity. The target’s dichloropyridine moiety may confer unique anti-inflammatory or antimicrobial properties.
Q & A
Basic Questions
Q. What are the common synthetic routes for 1-[(2,6-Dichloropyridin-4-yl)methyl]-4-(1-phenylethyl)piperazine?
- The synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example, analogous piperazine derivatives are synthesized by reacting amines with activated intermediates like di(1H-imidazol-1-yl)methanethione in THF under controlled temperatures (40–70°C). Purification often employs reversed-phase HPLC with gradients of acetonitrile/water containing 0.1% TFA . Nucleophilic substitution using dichloropyridinyl precursors (e.g., 1-(3,5-dichloropyridin-4-yl)piperazine) is also documented, with yields optimized via stoichiometric adjustments .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- 1H/13C NMR (400–500 MHz) is essential for confirming substituent positions and piperazine ring conformation. High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) validates molecular formulae (e.g., calculated vs. observed m/z). LC/MS with reverse-phase columns (C18) and TFA-containing mobile phases ensures purity assessment (>95%). Retention times and fragmentation patterns aid in distinguishing byproducts .
Q. What safety precautions are required when handling this compound?
- Refer to safety data sheets (SDS) for hazards such as skin/eye irritation (Category 2). Use personal protective equipment (PPE: gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and direct contact; emergency procedures include rinsing exposed areas with water and seeking medical attention for severe exposure .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during synthesis?
- Low yields (e.g., 44% in ) may arise from competing side reactions or inefficient coupling. Strategies:
- Temperature modulation : Staged heating (e.g., 40°C → 70°C) improves intermediate stability.
- Sonication : Enhances reagent homogeneity in THF, reducing aggregation .
- Purification : Replace standard column chromatography with preparative HPLC to isolate polar byproducts.
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be resolved?
- 2D NMR techniques (COSY, HSQC) clarify proton-carbon correlations and confirm substituent regiochemistry. Compare experimental data with computational predictions (DFT-based NMR simulations) . For ambiguous HRMS fragments, tandem MS/MS with collision-induced dissociation (CID) identifies structural isomers .
Q. What methodologies support structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Modify substituents (e.g., halogen positions on pyridine, phenylethyl groups) and test bioactivity (e.g., receptor binding assays).
- Computational docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors) based on arylpiperazine derivatives in . Validate predictions with in vitro IC50 measurements .
Q. How can degradation products be analyzed under stress conditions (heat, light, pH)?
- Forced degradation studies : Expose the compound to acidic/basic hydrolysis (0.1M HCl/NaOH, 60°C) or UV light. Analyze products via HPLC-UV/HRMS with C18 columns and micellar/microemulsion mobile phases (e.g., as in ). Compare retention times and fragmentation patterns with known degradation markers (e.g., dechlorinated analogs) .
Q. Which computational tools predict physicochemical properties (logP, solubility) for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
